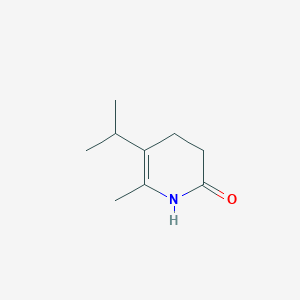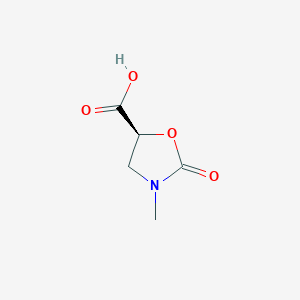![molecular formula C15H6Cl2F6O B033617 Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone CAS No. 101855-91-8](/img/structure/B33617.png)
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone” is a chemical compound . It is also known as bis[2-(trifluoromethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone” can be found in databases like PubChem . The compound has a molecular formula of C15H6Cl2F6O.Aplicaciones Científicas De Investigación
Agrochemical Applications
The trifluoromethylpyridines, which are synthesized using Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone as a key structural motif, are used extensively in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Organic Transformations
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which can be derived from Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone, is found in many FDA-approved drugs . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Synthesis of Fluorinated Polyimides
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone can be used in the synthesis of fluorinated polyimides .
Mecanismo De Acción
Target of Action
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone is a complex compound with a structure that suggests it may interact with a variety of biological targets. Compounds with similar structures, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry, activating substrates and stabilizing partially developing negative charges in transition states .
Mode of Action
Based on the properties of structurally similar compounds, it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s conformation or activity, potentially influencing biochemical pathways within the cell.
Biochemical Pathways
Similar compounds have been shown to act as catalysts in organic transformations , suggesting that this compound may also influence various biochemical reactions.
Action Environment
The action, efficacy, and stability of Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone may be influenced by various environmental factors. For instance, similar compounds are sensitive to heat and humidity . Therefore, these factors could potentially affect the compound’s action and stability.
Propiedades
IUPAC Name |
bis[2-chloro-5-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F6O/c16-11-3-1-7(14(18,19)20)5-9(11)13(24)10-6-8(15(21,22)23)2-4-12(10)17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWZDLTOJSDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543128 |
Source


|
| Record name | Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
CAS RN |
101855-91-8 |
Source


|
| Record name | Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



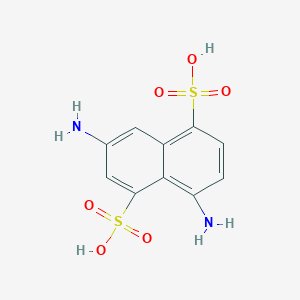
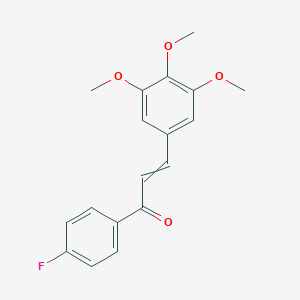
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
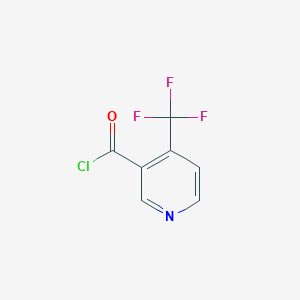
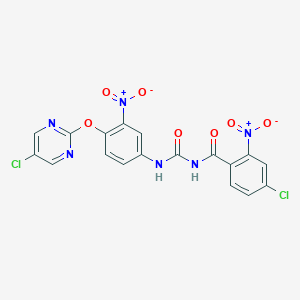
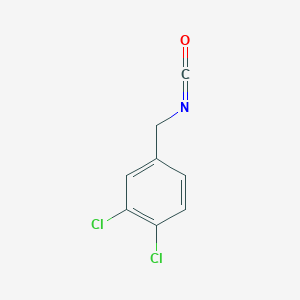

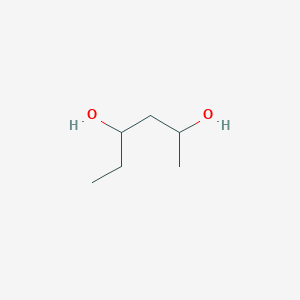

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
